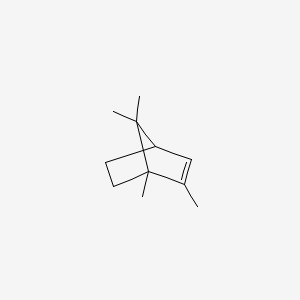

2-Methyl-2-bornene

Beschreibung

Eigenschaften

CAS-Nummer |

72540-93-3 |

|---|---|

Molekularformel |

C11H18 |

Molekulargewicht |

150.26 g/mol |

IUPAC-Name |

1,2,7,7-tetramethylbicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h7,9H,5-6H2,1-4H3 |

InChI-Schlüssel |

ZLCRBFJQCPQSGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2CCC1(C2(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization by 2-Methylisoborneol Synthase (MIBS)

- Substrate : (E)-2-Methylgeranyl diphosphate (2-MeGPP)

- Enzyme : 2-Methylisoborneol synthase (MIBS)

- Mechanism : The enzyme catalyzes ionization of 2-MeGPP to an allylic cation, followed by cyclization steps producing intermediates such as the 2-methyl-2-bornyl cation. This intermediate can be quenched by water to give 2-methylisoborneol or lose a proton to form this compound.

The enzymatic reaction yields this compound as a minor product (<1%) alongside major products like 2-methylisoborneol (approximately 89%) and 2-methylenebornane (about 10%).

Use of 2-Methylneryl diphosphate (2-MeNPP)

When 2-MeNPP is used as substrate with MIBS, the product distribution shifts significantly:

- 2-Methylisoborneol decreases to 17%

- 2-Methylenebornane increases to 26%

- This compound remains low (<1%)

- Additional monocyclic products appear, such as 2-methyllimonene (39%) and 2-methyl-α-terpineol (10%).

This indicates that this compound formation is minor and sensitive to substrate stereochemistry and enzyme specificity.

Chemical Synthesis of Precursors Leading to this compound

Synthesis of 2-Methylneryl Diphosphate (2-MeNPP)

- Starting from 6-methyl-5-hepten-2-one, a Horner-Wadsworth-Emmons reaction with triethyl 2-phosphonopropionate produces a mixture of E/Z esters.

- Reduction with LiAlH4 yields a 1:1 mixture of (Z)-2-methylnerol and (E)-2-methylgeraniol.

- The (Z)-2-methylnerol is separated by chromatography.

- The purified 2-methylnerol undergoes an Appel reaction with triphenylphosphine and CCl4 to form 2-methylneryl chloride.

- This intermediate reacts with tris(tetrabutylammonium) hydrogen pyrophosphate to give 2-methylneryl diphosphate (2-MeNPP).

Preparation of (±)-2-Methyl-α-terpineol

- Biomimetic solvolysis of 2-methylnerol using p-toluenesulfonic acid in nitromethane produces (±)-2-methyl-α-terpineol, a reference compound for enzymatic product analysis.

Dehydration of 2-Methylisoborneol to this compound

Analytical studies have shown that 2-methylisoborneol can undergo dehydration under certain conditions, particularly during sample preparation for gas chromatography-mass spectrometry (GC-MS):

- Dehydration occurs at purge temperatures of 40°C or higher.

- The average conversion rate of 2-methylisoborneol to this compound is approximately 27%, with a range of 15-50%.

- This dehydration is significant in trace analysis of water samples and affects the quantification of 2-methylisoborneol.

Summary Table of Product Distributions from Enzymatic Cyclizations

| Substrate | 2-Methylisoborneol (1) | 2-Methylenebornane (4) | This compound (5) | 1-Methylcamphene (6) | 2-Methyl-α-terpineol (13) | 2-Methyllimonene (15) | 2-Methylnerol (11) | 2-Methyllinalool (14) |

|---|---|---|---|---|---|---|---|---|

| 2-MeGPP (3) | 89% | 10% | <1% | <1% | Not detected | Not detected | Not detected | Not detected |

| 2-MeNPP (10) | 17% | 26% | <1% | <1% | 10% | 39% | 7% | <1% |

Note: Percentages are corrected for background magnesium-catalyzed solvolysis where applicable.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-bornene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions typically yield saturated hydrocarbons.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents like bromine or chlorine are frequently employed.

Major Products: The major products formed from these reactions include alcohols, ketones, and halogenated derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-bornene has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Methyl-2-bornene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can lead to various biochemical effects, depending on the specific enzyme and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Molecular Mass and Fragmentation Patterns

- 2-Methyl-2-bornene: Exhibits a molecular ion at m/z 150 (C₁₁H₁₈⁺), typical of methylated monoterpene hydrocarbons. Key fragment ions include m/z 69, 93, 107, and 135, indicative of bicyclic fragmentation .

- 2-Methylisoborneol (2-MIB): A monoterpene alcohol with a molecular ion at m/z 168 (C₁₁H₂₀O⁺). Fragmentation yields ions at m/z 95, 107, and 135, with a hydroxyl group contributing to distinct spectral features .

- 2-Methylenebornane (2-MB) : Shares the m/z 150 molecular ion with this compound but differs in fragmentation due to its exocyclic double bond, producing prominent ions at m/z 121 and 135 .

Retention Indices and Chromatography

Heterologous Expression

- In Saccharomyces cerevisiae expressing Pseudanabaena limnetica MIBS, this compound is produced alongside 2-MB and 1-MC, but at lower quantities than 2-MB .

Functional and Environmental Roles

Degradation and Environmental Fate

- UV/Chlorine Treatment : Degrades 2-MIB into this compound and 2-MB, with 100% removal efficiency at 0.5 mg/L chlorine .

- Microbial Degradation : Soil microorganisms convert 2-MIB into this compound, 2-MB, and 1-MC, suggesting its role as a transient intermediate .

Industrial and Ecological Implications

Water Treatment

Metabolic Engineering

- Engineering MIBS for reduced this compound production could improve 2-MIB yields in industrial biosynthesis .

Biologische Aktivität

2-Methyl-2-bornene, a bicyclic monoterpene, is a compound of significant interest due to its biological activity and potential applications in environmental and industrial fields. This article delves into the biological activity of this compound, exploring its synthesis, degradation pathways, and implications for microbial interactions and environmental remediation.

Structure

This compound (CH) is characterized by its bicyclic structure, which contributes to its unique chemical properties. The compound is derived from 2-methylisoborneol (2-MIB) through dehydration processes.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including enzymatic cyclization. Research indicates that the enzyme 2-methylisoborneol synthase (MIBS) catalyzes the conversion of 2-methylgeranyl diphosphate into several products, including this compound in minor quantities (<1%) alongside other bicyclic compounds .

Microbial Degradation

Recent studies have highlighted the role of microorganisms in the biodegradation of 2-MIB, with subsequent production of this compound as a metabolite. For instance, strains of bacteria isolated from drinking water treatment facilities demonstrated high efficacy in degrading 2-MIB through pathways involving dehydration, demethylation, and C–C bond cleavage .

Case Study: Biodegradation in Forest Soil

A field study conducted in forest soil revealed that the addition of synthetic 2-MIB led to its complete degradation into various metabolites, including 1-methylcamphene (1-MC), 2-methylenebornane (2-MB), and notably, this compound. This suggests a natural microbial capability for transforming potentially harmful compounds into less toxic forms .

Enzymatic Activity

Research has identified specific enzymes capable of catalyzing the transformation of 2-MIB to this compound. For instance, experiments with Pseudomonas mandelii demonstrated that isolated enzymes could facilitate this conversion, underscoring the potential for biotechnological applications in pollutant remediation .

Key Findings Summary Table

The biodegradation pathways involve several enzymatic reactions:

- Dehydration : Removal of water to form double bonds.

- Demethylation : Removal of methyl groups leading to simpler structures.

- C–C Bond Cleavage : Breaking carbon-carbon bonds to yield smaller fragments.

These mechanisms not only facilitate the breakdown of harmful compounds but also contribute to the cycling of carbon in ecosystems.

Q & A

Q. Why is there limited literature on this compound’s role in microbial volatile organic compound (MVOC) interactions?

- Methodological Answer : Current studies focus on its biodegradation or antifungal potential, but its ecological signaling functions remain unexplored. Design metatranscriptomic studies to identify microbial genes upregulated in response to this compound exposure, and pair with volatilome profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.